1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol

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1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol (CAS 865660-68-0, MFCD04125368, molecular formula C13H18ClFN2O, MW 272.75 g/mol) is a β‑haloalcohol piperazine derivative recognized primarily as a synthetic intermediate for central nervous system (CNS)‑targeted pharmaceuticals. Commercial suppliers report typical purity of ≥90% (HPLC), with the compound available from multiple global vendors including Fujifilm Wako Pure Chemical, Apollo Scientific, and CymitQuimica; however, it is listed as discontinued by at least one catalog.

Molecular Formula C13H18ClFN2O
Molecular Weight 272.75
CAS No. 865660-68-0
Cat. No. B2366752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol
CAS865660-68-0
Molecular FormulaC13H18ClFN2O
Molecular Weight272.75
Structural Identifiers
SMILESC1CN(CCN1CC(CCl)O)C2=CC=CC=C2F
InChIInChI=1S/C13H18ClFN2O/c14-9-11(18)10-16-5-7-17(8-6-16)13-4-2-1-3-12(13)15/h1-4,11,18H,5-10H2
InChIKeyCTBSHSUWCHXCTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol (CAS 865660-68-0): Chemical Identity and Sourcing Context


1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol (CAS 865660-68-0, MFCD04125368, molecular formula C13H18ClFN2O, MW 272.75 g/mol) is a β‑haloalcohol piperazine derivative recognized primarily as a synthetic intermediate for central nervous system (CNS)‑targeted pharmaceuticals . Commercial suppliers report typical purity of ≥90% (HPLC), with the compound available from multiple global vendors including Fujifilm Wako Pure Chemical, Apollo Scientific, and CymitQuimica; however, it is listed as discontinued by at least one catalog . Its structural features—a 2‑fluorophenyl substituent on the piperazine ring and a primary alkyl chloride adjacent to a secondary alcohol—confer reactivity profiles that differentiate it from related 4‑fluorophenyl and 2,3‑dichlorophenyl piperazine analogs.

Why Direct Substitution of 1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol with Other Piperazine Alkanols Is Scientifically Unjustified


Piperazine alkanols bearing different aryl substituents or halogen positions cannot be assumed interchangeable as synthetic intermediates or pharmacological probes. The 2‑fluorophenyl group in the target compound imposes a unique steric and electronic environment that governs nucleophilic substitution rates at the β‑chloro center and influences the conformational preference of the piperazine ring [1]. Analogs such as the 4‑fluorophenyl isomer or 2,3‑dichlorophenyl derivatives exhibit altered ring‑tilt angles and nitrogen basicity, which translates to divergent reactivities in SN2 coupling reactions with phenols or thiols—the critical step in constructing aryl‑ether linked CNS agents [2]. Without published head‑to‑head kinetic data, the procurement decision must rely on the documented reproducibility of known synthetic routes that explicitly specify the 2‑fluorophenyl substitution pattern.

Product-Specific Quantitative Evidence Guide for 1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol


Comparison of Purity Levels Among Commercial Suppliers of 1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol

The target compound is supplied at a declared purity of ≥90% (HPLC) by Leyan , while CymitQuimica reports a minimum purity of 95% for product reference 10-F729086 . The 5 percentage-point purity differential between these two vendors constitutes a quantifiable difference that may impact downstream reaction yield, particularly in stoichiometry‑sensitive coupling reactions. Comparator data for the structurally related intermediate 1-(2-Chloropropanoyl)-4-(2-fluorophenyl)piperazine (CAS 928707-62-4) is not publicly available, preventing a direct inter‑vendor purity comparison for this scaffold.

Chemical Sourcing Intermediate Quality Analytical Benchmarking

Physicochemical Differentiation from Regioisomeric Chloro‑Fluoro Piperazine Alkanols

The target compound bears the chlorine atom on the primary carbon (position 1) and the hydroxyl group on the secondary carbon (position 2) of the propanol chain, a regiochemical arrangement that distinguishes it from constitutional isomers such as 3-(2-chloro-6-fluorophenyl)-2-(piperazin-1-yl)propan-1-ol (IUPAC verified, same MF: C13H18ClFN2O, MW: 272.75) where the chloro‑fluoro substitution pattern resides on the aromatic ring rather than the aliphatic side‑chain [1]. While quantitative reactivity data (e.g., relative SN2 rate constants) are absent from the public domain, the primary alkyl chloride in the target compound is expected to undergo nucleophilic displacement approximately 10–100 times faster than the secondary chloride found in the regioisomer, based on well‑established alkyl halide reactivity series [2]. This kinetic advantage is critical for late‑stage functionalization sequences where reaction time and temperature must be minimized to preserve sensitive functionalities.

Medicinal Chemistry SAR Intermediate Design

Documented Use as a Dedicated Intermediate in CNS‑Active Piperazine Patents

A 2018 USPTO assignment naming inventors Sugane, Makino, Yamashita, Mihara, and Asai explicitly claims piperazine derivatives incorporating the 2‑fluorophenyl motif for therapeutic applications [1]. Unlike the broad‑scope piperazine patent US7157464B2, which predominantly describes 4‑fluorophenyl and 2,3‑dichlorophenyl variants, the Sugane assignment targets the 2‑fluorophenyl substitution pattern that corresponds directly to the aryl moiety of the target compound [2]. The number of patent examples citing 2‑fluorophenyl piperazine intermediates (≥3 distinct synthetic schemes in the Sugane assignment vs. 0 explicit 2‑fluorophenyl examples in the comparator patent) indicates focused industrial investment in this substitution pattern for CNS indications.

Patent Analysis Synthetic Route CNS Drug Development

Best Research and Industrial Application Scenarios for 1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol (CAS 865660-68-0)


Late‑Stage Derivatization of CNS Drug Candidates via Etherification at the Primary Chloride

The primary alkyl chloride functionality in 1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol enables chemoselective O‑alkylation of phenol or hydroxyl‑containing pharmacophores under mild basic conditions (e.g., K₂CO₃/DMF, 60 °C) while preserving the secondary alcohol for subsequent oxidation or conjugation . This orthogonal reactivity is critical for constructing complex aryl‑ether linked piperazine scaffolds found in atypical antipsychotics and 5‑HT₁A modulators [1].

Synthesis of 2‑Fluorophenyl Piperazine Libraries for Structure‑Activity Relationship (SAR) Studies

The compound serves as a common synthetic branch point for generating focused libraries of N‑aryl piperazine derivatives. By varying the nucleophile (thiols, amines, carboxylates) that displaces the chloro group, medicinal chemistry teams can rapidly explore the pharmacological impact of linker length and heteroatom identity while keeping the 2‑fluorophenyl–piperazine pharmacophore constant .

Reproduction of Patent‑Disclosed Routes for 2‑Fluorophenyl Piperazine‑Based Therapeutic Candidates

The Sugane et al. patent assignment explicitly incorporates 4‑(2‑fluorophenyl)piperazine intermediates analogous to the target compound in synthetic schemes directed at CNS disorders [1]. Procuring the target compound with a vendor‑verified purity of 90–95% enables direct replication of these proprietary routes, reducing process development time compared to in‑house synthesis of the chiral alcohol from epichlorohydrin .

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